Cas no 150989-58-5 (2,3,4,7-tetrahydro-1H-azepine)
2,3,4,7-Tetrahydro-1H-azepine is a partially saturated azepine derivative, characterized by a seven-membered nitrogen-containing ring with two double bonds. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex nitrogen-containing frameworks. Its strained yet flexible ring structure enables diverse reactivity, making it valuable for pharmaceutical and agrochemical applications. The compound's unsaturated nature allows for selective functionalization, facilitating the development of tailored derivatives. Its stability under controlled conditions ensures reliable handling in synthetic workflows. Researchers leverage its unique electronic and steric properties to explore novel reaction pathways, contributing to advancements in heterocyclic chemistry and drug discovery.

2,3,4,7-tetrahydro-1H-azepine structure
Product name:2,3,4,7-tetrahydro-1H-azepine
2,3,4,7-tetrahydro-1H-azepine 化学的及び物理的性質
名前と識別子
-
- EN300-1709584
- AKOS006378727
- 2,3,4,7-tetrahydro-1h-azepine
- 150989-58-5
- 1,5,6,7-tetrahydroazepine
- 1H-Azepine, 2,3,4,7-tetrahydro-
- 2,3,4,7-tetrahydro-1H-azepine
-
- インチ: 1S/C6H11N/c1-2-4-6-7-5-3-1/h1,3,7H,2,4-6H2
- InChIKey: YHCUZRJTNSWYCY-UHFFFAOYSA-N
- SMILES: N1CC=CCCC1
計算された属性
- 精确分子量: 97.089149355g/mol
- 同位素质量: 97.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 66.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 0.855±0.06 g/cm3(Predicted)
- Boiling Point: 142.0±19.0 °C(Predicted)
- 酸度系数(pKa): 10.33±0.20(Predicted)
2,3,4,7-tetrahydro-1H-azepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1709584-0.25g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.25g |
$1551.0 | 2023-09-20 | ||
Enamine | EN300-1709584-10.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 10g |
$7250.0 | 2023-06-04 | ||
Enamine | EN300-1709584-1.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 1g |
$1686.0 | 2023-06-04 | ||
Enamine | EN300-1709584-0.1g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.1g |
$1484.0 | 2023-09-20 | ||
Enamine | EN300-1709584-0.5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 0.5g |
$1619.0 | 2023-09-20 | ||
Enamine | EN300-1709584-10g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 10g |
$7250.0 | 2023-09-20 | ||
Enamine | EN300-1709584-5.0g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 5g |
$4890.0 | 2023-06-04 | ||
Enamine | EN300-1709584-2.5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 2.5g |
$3304.0 | 2023-09-20 | ||
Enamine | EN300-1709584-5g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 5g |
$4890.0 | 2023-09-20 | ||
Enamine | EN300-1709584-1g |
2,3,4,7-tetrahydro-1H-azepine |
150989-58-5 | 1g |
$1686.0 | 2023-09-20 |
2,3,4,7-tetrahydro-1H-azepine 関連文献
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Honglei Liu,Yan Lin,Yan Zhao,Miaoren Xiao,Leijie Zhou,Qijun Wang,Cheng Zhang,Dongqi Wang,Ohyun Kwon,Hongchao Guo RSC Adv. 2019 9 1214
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Joydev Halder,Debabrata Das,Samik Nanda Org. Biomol. Chem. 2018 16 2549
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J. Bouquet,N. Auberger,R. Ashmus,D. King,A. Bordes,N. Fontelle,S. Nakagawa,Z. Madden,C. Proceviat,A. Kato,J. Désiré,D. J. Vocadlo,Y. Blériot Org. Biomol. Chem. 2022 20 619
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4. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopyTobias Gruber,Amber L. Thompson,Barbara Odell,Petra Bombicz,Christopher J. Schofield New J. Chem. 2014 38 5905
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Cheng Chen,Pullaiah Kattanguru,Olesya A. Tomashenko,Rafa? Karpowicz,Gabriela Siemiaszko,Ahanjit Bhattacharya,Vinícius Calasans,Yvan Six Org. Biomol. Chem. 2017 15 5364
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6. Allene-based electrophile-mediated cyclisations: efficient synthesis of medium ring azacyclesRobert W. Shaw,Timothy Gallagher J. Chem. Soc. Perkin Trans. 1 1994 3549
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7. Chiral oxime ethers in asymmetric synthesis. Part 5.1 Asymmetric synthesis of 2-substituted 5- to 8-membered nitrogen heterocycles by oxime addition–ring-closing metathesisJames C. A. Hunt,Pierre Laurent,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2002 2378
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